

iHCK-37 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	iHCK-37	
Cat. No.:	B15623779	Get Quote

Application Notes: iHCK-37

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Product Information

iHCK-37, also known as ASN05260065, is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), making it a promising therapeutic target.[3] **iHCK-37** has demonstrated anti-neoplastic activity in preclinical models by inducing cell cycle arrest and apoptosis.[2][4]

Property	Value	Reference
Synonyms	ASN05260065	[1]
Molecular Formula	C30H32N4O2S2	[5]
Molecular Weight	544.73 g/mol	[5]
CAS Number	516478-09-4	[5]
Ki (Hck)	0.22 μΜ	[1]



Solubility and Storage

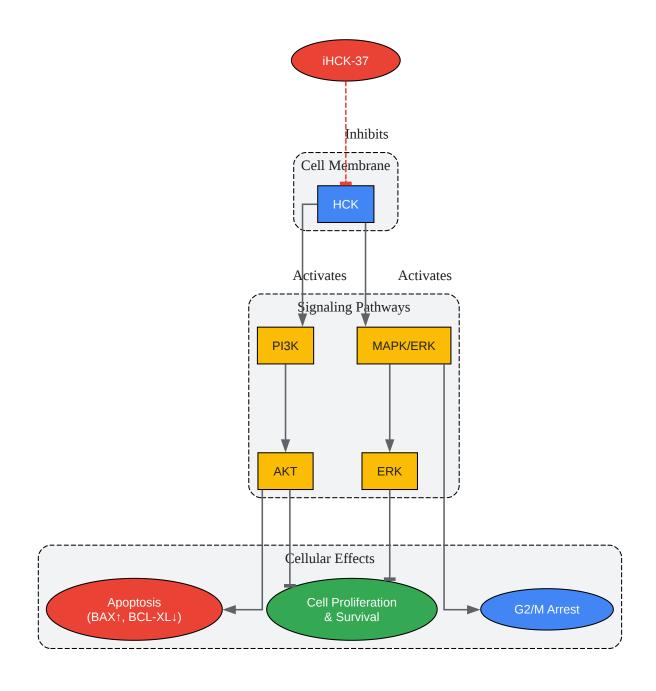
iHCK-37 exhibits high solubility in organic solvents and requires specific storage conditions to maintain its stability. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Parameter	Details	Reference
Solubility	DMSO: 275 mg/mL (504.84 mM) with ultrasonic assistance.A 10 mM stock solution in DMSO is commonly used.	[2][5][6]
Storage (Powder)	-20°C for up to 3 years.4°C for up to 2 years.	[5]
Storage (Stock Solution in DMSO)	-80°C for up to 6 months20°C for up to 1 month.Aliquot to prevent repeated freeze-thaw cycles.	[1][6][7]

Mechanism of Action

iHCK-37 exerts its effects by directly inhibiting the kinase activity of HCK.[1] In hematopoietic cancer cells, HCK is a key signaling node that, when activated, promotes cell survival, proliferation, and migration through the activation of downstream oncogenic pathways.[4][8] **iHCK-37** has been shown to downregulate the PI3K/AKT and MAPK/ERK signaling cascades. [3][4] This inhibition leads to reduced phosphorylation of key pathway components like AKT and ERK, ultimately resulting in decreased cell viability, G2/M phase cell-cycle arrest, and induction of apoptosis through the modulation of BAX and BCL-XL proteins.[2][4]





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Caption: iHCK-37 inhibits HCK, blocking PI3K/AKT and MAPK/ERK pathways.



Application Protocols In Vitro Potency & Recommended Concentrations

iHCK-37 shows dose-dependent antiproliferative activity across various myeloid leukemia cell lines.[1]

Parameter	Cell Lines	Value (μM)	Reference
GI ₅₀ (Growth Inhibition 50%)	AML (HL60, KG1a, U937)	5.0 - 5.8	[1]
CML (HEL, K562)	9.1 - 19.2	[1]	
EC ₅₀ (HIV-1 Replication)	-	12.9	[1][5]
Effective Concentration	Chemotaxis Assays	3 - 9	[8][9]
Cell Viability/Apoptosis	5	[10]	
Western Blotting	3 - 9	[1]	

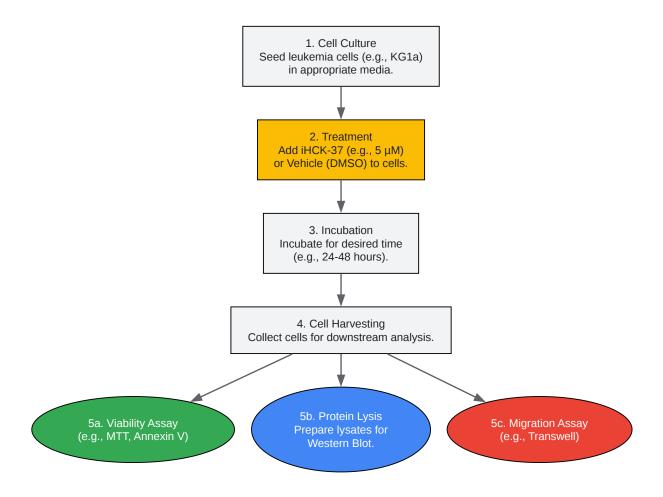
Protocol: Stock Solution Preparation

- Reconstitution: To prepare a 10 mM stock solution, add 1.836 mL of DMSO to 10 mg of iHCK-37 powder (MW: 544.73).
- Solubilization: Vortex thoroughly and/or sonicate briefly until the solution is clear.
- Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C as per the guidelines in Section 2.0.

Protocol: In Vitro Treatment of Leukemia Cell Lines

This protocol provides a general workflow for assessing the effect of **iHCK-37** on cell viability and signaling pathways.





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Caption: General workflow for in vitro experiments using iHCK-37.

- Cell Seeding: Plate leukemia cells (e.g., KG1a, HL-60) at a suitable density in appropriate culture medium.
- Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of **iHCK-37** in fresh culture medium to achieve the desired final concentration (e.g., 5 μM). Prepare a vehicle



control using the same final concentration of DMSO.

- Treatment: Add the iHCK-37 working solution or vehicle control to the cells.
- Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4][11]
- Downstream Analysis:
 - Western Blot: Lyse cells and probe for total and phosphorylated levels of HCK, AKT, and ERK to confirm pathway inhibition.[4]
 - Cell Viability/Apoptosis: Analyze cells using assays such as MTT or flow cytometry with Annexin V/PI staining.[4]
 - Chemotaxis Assay: Pre-treat cells with iHCK-37 for 48 hours before seeding into the upper chamber of a Transwell plate, with a chemoattractant like CXCL12 in the lower chamber.[8][9]

In Vivo Experimental Guidelines

iHCK-37 has been evaluated in a murine model of leukemia, demonstrating its ability to reduce pathway activation and leukocyte counts.[4]



Parameter	Details	Reference
Animal Model	hCG-PML-RARα transgenic mice (leukemia model)	[4][11]
Administration	Intraperitoneal (i.p.) injection	[11]
Vehicle	DMSO	[11]
Dosing	2.5, 5.0, or 10.0 μM solution administered	[11]
Treatment Duration	24, 48, or 72 hours	[11]
Endpoint Analysis	Leukocyte counts (Peripheral Blood)Western Blot of p-ERK, p-AKT (Bone Marrow)	[4][11]

Protocol: In Vivo Administration (Leukemia Mouse Model)

- Animal Acclimatization: Allow mice to acclimatize according to institutional guidelines.
- Preparation of Dosing Solution: Prepare the required concentration of iHCK-37 in DMSO.
 The working solution should be prepared fresh on the day of dosing.[1]
- Administration: Administer the iHCK-37 solution or a DMSO vehicle control via intraperitoneal injection.
- Monitoring: Observe animals for any adverse effects throughout the treatment period.
- Endpoint Sample Collection: At the conclusion of the treatment period (e.g., 24, 48, or 72 hours), collect peripheral blood for leukocyte analysis and bone marrow for protein extraction and subsequent Western blot analysis to assess target engagement (p-AKT, p-ERK levels).
 [4][11]

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